molecular formula C21H26N2O3 B11377187 2-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11377187
M. Wt: 354.4 g/mol
InChI Key: IDYMKCFBGPWOIP-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with methoxy and pyrrolidinyl substituents

Preparation Methods

The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common route involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to these targets, while the methoxy groups can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with different substituents. For example:

These comparisons highlight the unique structural features of 2-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide, particularly the combination of methoxy and pyrrolidinyl groups, which can influence its chemical and biological properties.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H26N2O3/c1-25-17-11-9-16(10-12-17)19(23-13-5-6-14-23)15-22-21(24)18-7-3-4-8-20(18)26-2/h3-4,7-12,19H,5-6,13-15H2,1-2H3,(H,22,24)

InChI Key

IDYMKCFBGPWOIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCCC3

Origin of Product

United States

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